molecular formula C5H14P+ B14424703 Ethyl(trimethyl)phosphanium CAS No. 79826-63-4

Ethyl(trimethyl)phosphanium

Cat. No.: B14424703
CAS No.: 79826-63-4
M. Wt: 105.14 g/mol
InChI Key: IQLVJVXTKNBZRC-UHFFFAOYSA-N
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Description

Ethyl(trimethyl)phosphanium is a quaternary phosphonium compound characterized by the presence of an ethyl group and three methyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(trimethyl)phosphanium can be synthesized through the reaction of trimethylphosphine with ethyl bromide. The reaction typically occurs in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere to prevent moisture interference. The reaction proceeds as follows: [ \text{P(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(CH}_3\text{)}_3\text{C}_2\text{H}_5]^+ \text{Br}^- ]

Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl(trimethyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

    Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new phosphonium salts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Nucleophiles: Halides, alkoxides, and other nucleophiles can be used in substitution reactions.

    Catalysts: Transition metal catalysts may be employed to facilitate addition reactions.

Major Products:

    Phosphine Oxides: Formed through oxidation.

    Substituted Phosphonium Salts: Resulting from nucleophilic substitution.

    Addition Products: Formed through reactions with multiple bonds.

Scientific Research Applications

Ethyl(trimethyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst in various chemical processes.

Mechanism of Action

Ethyl(trimethyl)phosphanium can be compared with other quaternary phosphonium compounds such as:

  • Mthis compound
  • Propyl(trimethyl)phosphanium
  • Butyl(trimethyl)phosphanium

Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its balance of steric and electronic effects makes it particularly useful in various chemical applications.

Comparison with Similar Compounds

  • Methyl(trimethyl)phosphanium: Contains a methyl group instead of an ethyl group.
  • Propyl(trimethyl)phosphanium: Contains a propyl group, leading to different steric and electronic properties.
  • Butyl(trimethyl)phosphanium: Contains a butyl group, further altering its reactivity and applications.

Properties

CAS No.

79826-63-4

Molecular Formula

C5H14P+

Molecular Weight

105.14 g/mol

IUPAC Name

ethyl(trimethyl)phosphanium

InChI

InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1

InChI Key

IQLVJVXTKNBZRC-UHFFFAOYSA-N

Canonical SMILES

CC[P+](C)(C)C

Origin of Product

United States

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